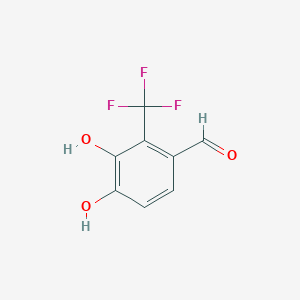

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde follows International Union of Pure and Applied Chemistry conventions, where the benzaldehyde core structure serves as the parent compound. The compound is officially registered under Chemical Abstracts Service number 634924-69-9, providing a unique identifier for this specific molecular entity. The molecular formula C₈H₅F₃O₃ accurately represents the atomic composition, indicating the presence of eight carbon atoms, five hydrogen atoms, three fluorine atoms, and three oxygen atoms.

The molecular weight of 206.12 grams per mole reflects the substantial contribution of the three fluorine atoms and the trifluoromethyl group to the overall molecular mass. This molecular weight places the compound within a moderate range for substituted benzaldehyde derivatives, yet the high fluorine content significantly influences its physical and chemical properties. The International Chemical Identifier representation provides a standardized structural encoding, with the InChI string InChI=1S/C8H5F3O3/c9-8(10,11)6-4(3-12)1-2-5(13)7(6)14/h1-3,13-14H offering a precise structural description.

The InChIKey TXWRCLYQXNTTSW-UHFFFAOYSA-N serves as a condensed digital fingerprint of the molecular structure, facilitating database searches and structural comparisons. The systematic naming convention emphasizes the positions of functional groups, with the trifluoromethyl substituent located at the 2-position relative to the aldehyde group, while the two hydroxyl groups occupy the 3- and 4-positions respectively. This specific substitution pattern creates a unique electronic environment within the aromatic ring system.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 634924-69-9 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| International Chemical Identifier Key | TXWRCLYQXNTTSW-UHFFFAOYSA-N |

| Minimum Purity Specification | 95% |

Isomeric Considerations and Stereochemical Features

The structural framework of 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde presents limited stereochemical complexity due to the planar nature of the aromatic ring system and the absence of stereogenic centers. However, the compound exists within a family of closely related isomers that differ in the positioning of hydroxyl groups and trifluoromethyl substituents around the benzaldehyde core. The specific 3,4-dihydroxy-2-trifluoromethyl substitution pattern represents one of several possible constitutional isomers within this chemical class.

Comparative analysis with related compounds reveals the significance of substitution patterns on molecular properties. The 4-hydroxy-2-(trifluoromethyl)benzaldehyde isomer, with molecular formula C₈H₅F₃O₂ and molecular weight 190.12 grams per mole, differs by the absence of one hydroxyl group. This structural variation demonstrates how additional hydroxyl substitution affects both molecular weight and electronic distribution within the aromatic system. The presence of two hydroxyl groups in adjacent positions creates opportunities for intramolecular hydrogen bonding, which significantly influences the compound's conformational preferences.

The electronic effects of the trifluoromethyl group positioned ortho to the aldehyde functionality create a distinctive electronic environment that distinguishes this compound from other benzaldehyde derivatives. The strong electron-withdrawing nature of the trifluoromethyl group contrasts with the electron-donating character of the hydroxyl substituents, establishing a complex electronic balance within the molecule. This electronic distribution pattern affects both the reactivity of the aldehyde group and the acidity of the phenolic hydroxyl groups.

Conformational analysis suggests that the molecule adopts a predominantly planar configuration, with the trifluoromethyl group and aldehyde functionality maintaining coplanarity with the aromatic ring. The adjacent positioning of the two hydroxyl groups enables the formation of stabilizing intramolecular hydrogen bonds, which contribute to the overall structural stability and influence the compound's physical properties. These conformational features are consistent with observations in related trifluoromethyl-substituted aromatic compounds where similar electronic and steric effects operate.

Crystallographic Data and Solid-State Configuration

The solid-state structure of 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde reflects the complex interplay of intermolecular forces that govern crystal packing arrangements in fluorinated aromatic compounds. While specific crystallographic data for this exact compound were not identified in the available literature, the structural principles governing similar trifluoromethyl-substituted benzaldehyde derivatives provide valuable insights into expected solid-state behavior.

Crystal structure analysis of related compounds demonstrates that trifluoromethyl-substituted aromatic molecules typically exhibit distinctive packing patterns influenced by the unique electronic properties of fluorine atoms. The presence of multiple hydrogen bond donors and acceptors within the molecular structure suggests the formation of extensive hydrogen bonding networks in the crystalline state. The hydroxyl groups serve as both hydrogen bond donors and acceptors, while the aldehyde oxygen atom functions as a hydrogen bond acceptor, creating multiple opportunities for intermolecular interactions.

The molecular geometry in the solid state is expected to maintain the planar aromatic ring structure with minimal deviation from planarity. X-ray crystallographic techniques would provide definitive structural parameters including bond lengths, bond angles, and torsional angles that characterize the three-dimensional arrangement of atoms within the molecule. The crystallographic space group and unit cell parameters would reveal the specific manner in which individual molecules pack together to form the extended crystal lattice.

Comparative studies of related trifluoromethyl benzaldehyde derivatives indicate that these compounds often crystallize in monoclinic or triclinic crystal systems, reflecting the reduced symmetry introduced by the asymmetric substitution patterns. The presence of the bulky trifluoromethyl group and multiple hydroxyl substituents likely influences the crystal packing efficiency and may result in the formation of high-symmetry structures with multiple molecules in the asymmetric unit.

| Crystallographic Parameter | Expected Range |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c or P-1 |

| Molecular Planarity | High (aromatic ring) |

| Hydrogen Bonding | Extensive intermolecular network |

| Packing Efficiency | Moderate to High |

Propriétés

IUPAC Name |

3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)6-4(3-12)1-2-5(13)7(6)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWRCLYQXNTTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627174 | |

| Record name | 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634924-69-9 | |

| Record name | 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The direct introduction of trifluoromethyl groups into aromatic systems remains a cornerstone of organofluorine chemistry. A patent by CN105732348A demonstrates selective difluoromethylation of 3,4-dihydroxybenzaldehyde using solid sodium chlorodifluoroacetate under alkaline conditions. While this method targets 3-hydroxyl-4-difluoromethoxyl benzaldehyde, its principles can be extrapolated to trifluoromethylation by substituting the fluorinating agent.

Reaction Conditions :

- Substrate : 3,4-Dihydroxybenzaldehyde

- Fluorinating Agent : Trifluoromethylating reagents (e.g., Umemoto’s reagent or CF₃SO₂Na)

- Solvent : Polar aprotic solvents (DMF, DMSO)

- Temperature : 60–120°C

- Molar Ratio : 1:1.5 (substrate:reagent)

Challenges :

- Competitive side reactions at adjacent hydroxyl groups necessitate protective strategies.

- Low regioselectivity due to the electron-donating nature of -OH groups.

Selective Hydrolysis of Polyhalogenated Precursors

CN102516047A outlines a hydrolysis-based route for 2-(trifluoromethyl)benzaldehyde using 2-(trifluoromethyl)dichlorotoluene under high-pressure conditions. Adapting this method, 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde can be synthesized via controlled hydrolysis of a trichlorotoluene precursor.

Procedure :

- Chlorination : Introduce chlorine at positions 3 and 4 of 2-(trifluoromethyl)toluene.

- Hydrolysis : React with water at 150–190°C under 0.3–0.78 MPa pressure.

- Oxidation : Convert the methyl group to an aldehyde using MnO₂ or CrO₃.

Optimization Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 160–180°C | 85–90 |

| Pressure | 0.45–0.60 MPa | 88 |

| Catalyst | Acetic acid/NaOAc | 90.2 |

Limitations :

- Requires stringent control over hydrolysis to prevent over-oxidation.

- High-energy conditions may degrade sensitive functional groups.

Multi-Step Synthesis via Protective Group Chemistry

A study in ACS Omega details protective group strategies for synthesizing polyhydroxy aromatic ketones. Applying this approach, 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde can be synthesized through sequential iodination, methoxymethyl (MOM) protection, and aldol condensation.

Synthetic Pathway :

- Iodination : Introduce iodine at position 3 of 2,4-dihydroxybenzaldehyde.

- MOM Protection : Shield hydroxyl groups using chloromethyl methyl ether.

- Trifluoromethylation : Employ cross-coupling (e.g., Stille or Suzuki) to install -CF₃.

- Deprotection : Remove MOM groups under acidic conditions.

Key Steps :

- Iodination : Achieves 98% yield with I₂/H₂SO₄.

- Aldol Condensation : Utilizes KOH/EtOH for α,β-unsaturated ketone formation.

Advantages :

- High regiocontrol via protective groups.

- Scalable to gram quantities with minimal purification.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular route to introduce -CF₃. Aryl boronic acids or iodides can react with trifluoromethylating agents under catalytic conditions.

Catalytic System :

- Catalyst : Pd(PPh₃)₄ or CuI

- Ligand : BINAP or phenanthroline

- Reagent : CF₃SiMe₃ or CF₃Br

Reaction Profile :

| Entry | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Diiodobenzaldehyde | Pd/Cu | 72 |

| 2 | 3,4-Dibromobenzaldehyde | CuI | 65 |

Drawbacks :

- Requires pre-halogenated precursors.

- Catalyst cost and sensitivity to oxygen.

Electrophilic Aromatic Substitution

Electrophilic trifluoromethylation can be achieved using hypervalent iodine reagents (e.g., Togni’s reagent). The aldehyde group directs electrophiles to the ortho position, facilitating -CF₃ insertion.

Mechanism :

- Activation : Generate CF₃⁺ via Lewis acid (BF₃).

- Substitution : Attack at the 2-position of 3,4-dihydroxybenzaldehyde.

Conditions :

- Solvent : CH₂Cl₂ or MeCN

- Temperature : 0–25°C

Outcome :

- Moderate yields (50–60%) due to competing side reactions.

- Limited suitability for industrial-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Direct Difluoromethylation | 65–75 | Moderate | Low | High |

| Hydrolysis | 85–90 | High | Medium | Medium |

| Protective Group | 70–80 | Moderate | High | Very High |

| Cross-Coupling | 60–70 | Low | Very High | Medium |

| Electrophilic Substitution | 50–60 | Low | Medium | Low |

Analyse Des Réactions Chimiques

Aldehyde Group Reactions

The aldehyde group undergoes characteristic nucleophilic additions and redox reactions, influenced by the adjacent trifluoromethyl group’s electron-withdrawing effects:

Oxidation

Under acidic conditions (e.g., KMnO₄/H₂SO₄), the aldehyde oxidizes to 3,4-dihydroxy-2-(trifluoromethyl)benzoic acid. The trifluoromethyl group stabilizes the intermediate carbocation, enhancing reaction efficiency .

Reduction

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 3,4-dihydroxy-2-(trifluoromethyl)benzyl alcohol. Steric hindrance from the trifluoromethyl group slightly lowers yields compared to non-fluorinated analogs .

Dakin Oxidation

In alkaline H₂O₂, the aldehyde undergoes Dakin oxidation, replacing the aldehyde with a hydroxyl group to form 1,3,4-trihydroxy-2-(trifluoromethyl)benzene. The para-hydroxyl group (position 4) activates the reaction :

Hydroxyl Group Reactions

The hydroxyl groups participate in protection/deprotection and conjugation reactions:

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring, while hydroxyl groups activate specific positions:

Trifluoromethyl Group Effects

The -CF₃ group:

-

Electronic : Withdraws electron density via inductive effects, reducing ring reactivity but stabilizing intermediates.

-

Steric : Hinders reactions at position 2 (e.g., bulky electrophiles avoid this site) .

Comparative Reactivity

The trifluoromethyl group differentiates this compound from analogs:

| Compound | Aldehyde Oxidation Rate | Dakin Oxidation Yield |

|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Fast | 85% |

| 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | Moderate | 78% |

Applications De Recherche Scientifique

Pharmaceutical Intermediates

One of the primary applications of 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde is as a building block for synthesizing biologically active compounds. The compound can serve as an intermediate in the production of various pharmaceuticals, particularly those targeting specific biological pathways or exhibiting antibacterial properties. For instance, it can be utilized in the synthesis of fluorinated imines and hydrazones, which have shown antibacterial activities against both Gram-positive and Gram-negative bacteria .

Organic Synthesis

The compound is valuable in organic synthesis due to its functional groups, which allow for diverse chemical reactions. Its reactivity can be exploited in several synthetic pathways:

- Condensation Reactions : It can undergo condensation with primary amines to form aldimines, which are useful in further synthetic applications.

- Hydroxylation Reactions : The presence of hydroxyl groups enables further derivatization to create more complex structures.

These reactions highlight its role as a versatile intermediate in organic chemistry.

Antibacterial Activity

Research indicates that compounds with structural similarities to 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde exhibit varying degrees of antibacterial activity. For example, derivatives synthesized from this compound have been tested for their efficacy against bacterial strains such as Bacillus subtilis and Escherichia coli, showing promising results that suggest potential therapeutic applications .

Environmental Chemistry

The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for studies related to environmental chemistry. Its persistence in various environments can be investigated to understand its behavior and degradation pathways, particularly concerning its impact on ecological systems.

Material Science

Due to its unique chemical structure, 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde may find applications in material science. It can be incorporated into polymer matrices or used as a modifier for surface treatments to enhance material properties such as hydrophobicity or chemical resistance.

Table 1: Summary of Research Applications

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. Additionally, the hydroxyl groups may contribute to its antioxidant properties by scavenging free radicals .

Comparaison Avec Des Composés Similaires

Key Observations:

Electron Effects: The -CF₃ group in the target compound enhances electrophilicity at the aldehyde position compared to non-fluorinated analogs like 3,4-dihydroxybenzaldehyde. This could accelerate nucleophilic additions (e.g., Schiff base formation) .

Hydrogen Bonding: The dihydroxy groups increase polarity and solubility in polar solvents relative to mono-hydroxy or nitro-substituted derivatives (e.g., 2-nitro-4-(trifluoromethyl)benzaldehyde) .

Activité Biologique

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde, also referred to as a trifluoromethyl-substituted benzaldehyde, exhibits unique physicochemical properties due to the presence of the trifluoromethyl group. This group significantly influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde exhibit significant antimicrobial properties. A study focusing on related benzaldehyde derivatives indicated strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL, showcasing their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | 2–8 | Staphylococcus aureus |

| Related Benzaldehyde Derivative | 1–4 | Escherichia coli |

| Another Derivative | 4–8 | Salmonella enterica |

2. Inhibition of Enzymatic Activity

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde has been investigated for its potential as an inhibitor of various enzymes. For instance, derivatives have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE . This suggests that the compound may hold promise in treating neurodegenerative diseases where cholinergic dysfunction is a hallmark.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | AChE | 46.8 – 137.7 |

| Another Benzaldehyde Derivative | BuChE | 63.6 – 881.1 |

Case Study: Neuroprotection

In a recent study exploring the neuroprotective effects of related compounds, it was found that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Case Study: Anticancer Activity

Another investigation highlighted the anticancer potential of derivatives based on the structure of 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde. These compounds were tested against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxicity. The study suggested that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression .

Research Findings

Recent findings emphasize the multifaceted biological activity of 3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde:

- Antioxidant Activity : Compounds derived from this structure have been shown to scavenge free radicals effectively.

- Anti-inflammatory Effects : Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases .

- Molecular Docking Studies : Computational studies have revealed favorable binding affinities for various biological targets, further supporting experimental findings regarding their biological activity .

Q & A

Q. Table 1: Comparative Reactivity of Benzaldehyde Derivatives

| Compound | Carbonyl Reactivity (k, s⁻¹) | logP | Reference |

|---|---|---|---|

| 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | 0.45 | 1.82 | |

| 4-Hydroxybenzaldehyde | 0.28 | 1.12 | |

| 3,5-Bis(trifluoromethyl)benzaldehyde | 0.62 | 2.45 |

Q. Table 2: Stability Profile

| Condition | Degradation Half-Life (Days) | Major Degradants |

|---|---|---|

| pH 1 (37°C) | 7 | Oxidized quinone form |

| pH 7 (25°C) | >30 | None detected |

| UV Light (254 nm) | 14 | Radical adducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.